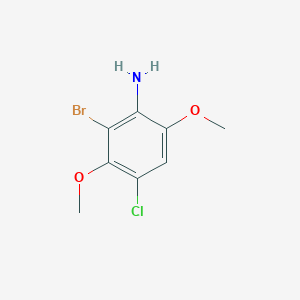
4-Chloro-6-methoxy-3-quinolinecarboxaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methoxy-4-chloroquinoline-3-carboxaldehyde is a quinoline derivative characterized by the presence of a methoxy group at the 6th position, a chlorine atom at the 4th position, and a carboxaldehyde group at the 3rd position Quinolines are heterocyclic aromatic organic compounds with a structure similar to that of naphthalene with a nitrogen atom replacing one of the carbon atoms in the ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 6-Methoxy-4-chloroquinoline-3-carboxaldehyde typically begins with quinoline or its derivatives as starting materials.
Halogenation: Chlorination of quinoline at the 4th position can be achieved using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Methoxylation: Introduction of the methoxy group at the 6th position can be performed using methanol in the presence of a strong base like potassium carbonate (K₂CO₃) and a catalyst such as palladium on carbon (Pd/C).
Formylation: The carboxaldehyde group at the 3rd position can be introduced using formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).
Industrial Production Methods: Industrial production of 6-Methoxy-4-chloroquinoline-3-carboxaldehyde involves scaling up the above synthetic routes. The process requires careful control of reaction conditions, including temperature, pressure, and the use of appropriate catalysts to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, such as the conversion to quinone derivatives using oxidizing agents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂).
Reduction: Reduction reactions can be performed to convert the carboxaldehyde group to a primary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Substitution reactions at the chlorine or methoxy positions can be achieved using nucleophiles such as amines or alcohols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₂Cl₂, acidic or basic conditions.
Reduction: NaBH₄, LiAlH₄, in anhydrous ether or methanol.
Substitution: Amines, alcohols, polar aprotic solvents like DMF or DMSO.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Primary alcohols.
Substitution: Amides, ethers, or other substituted quinolines.
科学研究应用
6-Methoxy-4-chloroquinoline-3-carboxaldehyde has several scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of various heterocyclic compounds and complex organic molecules.
Biology: The compound and its derivatives are studied for their biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new antibiotics and chemotherapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 6-Methoxy-4-chloroquinoline-3-carboxaldehyde exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with bacterial enzymes or cell membranes, disrupting their function. In anticancer applications, it may inhibit specific molecular pathways involved in cell proliferation and survival.
Molecular Targets and Pathways:
Antimicrobial Activity: Inhibition of bacterial enzymes or disruption of cell membranes.
Anticancer Activity: Inhibition of cell proliferation pathways, such as the PI3K/Akt/mTOR pathway.
相似化合物的比较
2-Chloroquinoline-3-carbaldehyde
4-Methoxyquinoline-3-carboxaldehyde
7-Methoxyquinoline-3-carboxaldehyde
8-Chloroquinoline-3-carboxaldehyde
属性
分子式 |
C11H8ClNO2 |
|---|---|
分子量 |
221.64 g/mol |
IUPAC 名称 |
4-chloro-6-methoxyquinoline-3-carbaldehyde |
InChI |
InChI=1S/C11H8ClNO2/c1-15-8-2-3-10-9(4-8)11(12)7(6-14)5-13-10/h2-6H,1H3 |
InChI 键 |
SAQGDSXJLVXMMA-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C(=CN=C2C=C1)C=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Bromo-8-iodo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15361463.png)
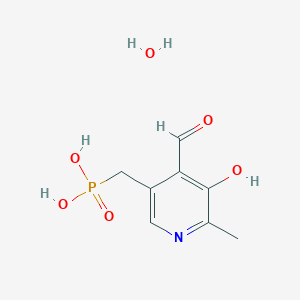
![5-Bromo-7-fluorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B15361467.png)
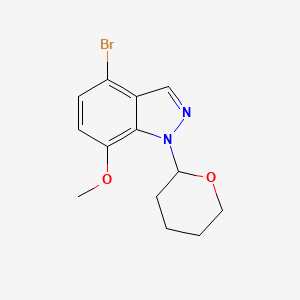
![tert-butyl N-[(2,6-dioxo-3-piperidyl)methyl]carbamate](/img/structure/B15361482.png)


![(1R,4R,5R,6R)-5,6-dihydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione](/img/structure/B15361518.png)
![3-[[4-(trifluoromethyl)phenyl]methoxy]-1H-pyrazol-5-amine](/img/structure/B15361520.png)
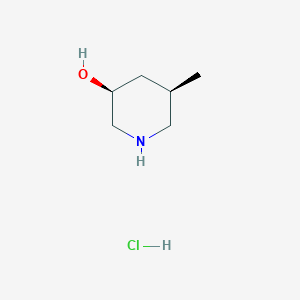
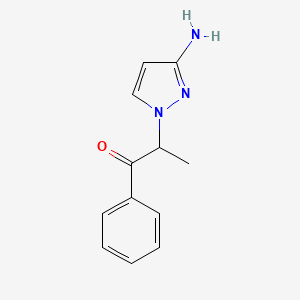
![Cyclopropyl[(3r)-3-({4-[6-Hydroxy-2-(Naphthalen-2-Yl)-1h-Benzimidazol-1-Yl]pyrimidin-2-Yl}amino)piperidin-1-Yl]methanone](/img/structure/B15361533.png)

